2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecule has a cyclopentane ring fused with a pyrrole ring, incorporating a carboxylic acid group and a tert-butoxycarbonyl protecting group. The InChI code for the molecule is1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-5-4-6-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
. Physical and Chemical Properties Analysis
The molecule has a molecular weight of 255.31 . It is a solid at room temperature . The storage temperature is recommended to be 2-8°C in a sealed, dry environment .Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been synthesized through methods involving iso-butoxycarbonyl chloride, revealing its significance in crystallography and structural chemistry. Its molecular structure, characterized by X-ray diffraction, exhibits a proline ring in an envelope conformation, underlining its intricate molecular geometry and potential for further chemical modifications (Naveen et al., 2007).
Synthetic Methodologies
- Advanced synthetic methodologies have been developed for this compound, illustrating its relevance in synthetic organic chemistry. For instance, a stereoselective and scalable synthesis has been described, showcasing the compound’s significance in synthetic strategies and its potential in large-scale production (Wang Gan et al., 2013).
Chemical Reactivity and Derivative Formation
- The compound's reactivity has been explored in various chemical reactions, such as the Pfitzinger reaction, leading to the synthesis of quinoline-4-carboxylic acids fused with respective heterocycles. This underpins its utility in constructing complex molecular frameworks and its role in diversifying chemical structures (Moskalenko et al., 2011).
Safety and Hazards
The molecule is classified under the GHS07 hazard class. The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9-5-4-6-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUNPDQAOUQRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC2(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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